Benzimidazole derivative 2
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Overview
Description
Benzimidazole derivative 2 is a compound belonging to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidazole derivative 2 can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with aromatic aldehydes under acidic conditions. For example, the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid can yield benzimidazole derivatives . Another method involves the use of sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole derivative 2 undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .
Scientific Research Applications
Benzimidazole derivative 2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzimidazole derivative 2 involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in cancer cells . Additionally, benzimidazole derivatives can bind to tubulin, preventing its polymerization and thereby inhibiting cell division .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Uniqueness of Benzimidazole Derivative 2: this compound is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity. For example, the presence of electron-donating groups at specific positions on the benzimidazole ring can increase its potency as an anticancer agent .
Properties
Molecular Formula |
C28H38F2N4O2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1-[2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]benzimidazole-5-carbonyl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C28H38F2N4O2/c1-27(2,3)26-32-22-16-20(4-7-23(22)34(26)17-18-8-12-28(29,30)13-9-18)25(36)33-14-10-19(11-15-33)24(35)31-21-5-6-21/h4,7,16,18-19,21H,5-6,8-15,17H2,1-3H3,(H,31,35) |
InChI Key |
XZJQGNKKTKJFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1CC3CCC(CC3)(F)F)C=CC(=C2)C(=O)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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